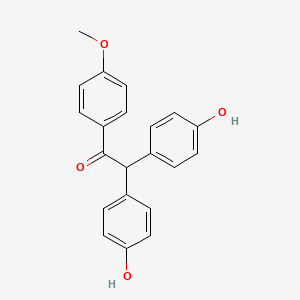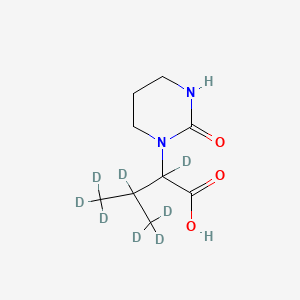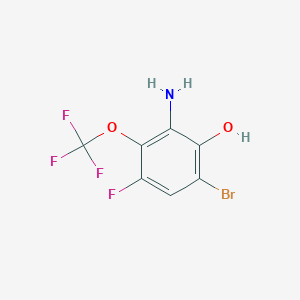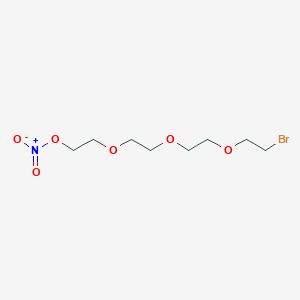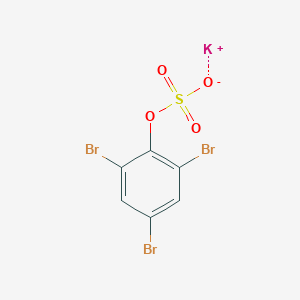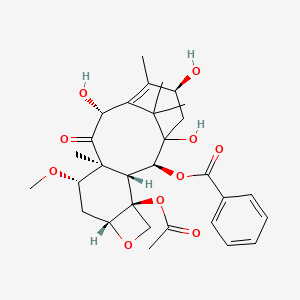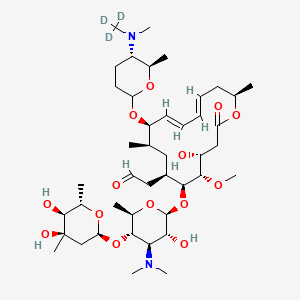![molecular formula C26H44O2Si B13437087 (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position and a methyl group at the 15-beta position. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Protection of Hydroxyl Group: The 3-hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Introduction of Methyl Group: The 15-beta position is methylated using a methylating agent like methyl iodide (CH3I) under basic conditions.
Oxidation and Reduction: The compound may undergo oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring purity through crystallization and chromatography techniques.
化学反応の分析
Types of Reactions
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TBDMS-Cl, imidazole, pyridine.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in synthetic pathways.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex steroidal structures. Its unique protecting group allows for selective reactions at other positions on the molecule.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The structural modifications can lead to compounds with specific biological activities.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. It serves as a precursor for the synthesis of steroidal drugs with anti-inflammatory, anabolic, or contraceptive properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one involves its interaction with specific molecular targets. The TBDMS group provides steric hindrance, influencing the compound’s reactivity and selectivity in biological systems. The methyl group at the 15-beta position can affect the compound’s binding affinity to receptors or enzymes, modulating its biological activity.
類似化合物との比較
Similar Compounds
Androstane: The parent compound without the TBDMS and methyl modifications.
Testosterone: A naturally occurring steroid with similar structural features but different functional groups.
Dihydrotestosterone (DHT): Another steroid with a similar backbone but different functional groups.
Uniqueness
The presence of the TBDMS protecting group and the 15-beta methyl group makes (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one unique. These modifications provide distinct chemical properties, such as increased stability and selective reactivity, which are not present in the similar compounds listed above.
特性
分子式 |
C26H44O2Si |
|---|---|
分子量 |
416.7 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S,15R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H44O2Si/c1-17-15-22(27)26(6)14-12-21-20(23(17)26)10-9-18-16-19(11-13-25(18,21)5)28-29(7,8)24(2,3)4/h9,17,19-21,23H,10-16H2,1-8H3/t17-,19+,20-,21+,23+,25+,26-/m1/s1 |
InChIキー |
YABQFQKCCVKXNQ-FKVVVTPWSA-N |
異性体SMILES |
C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


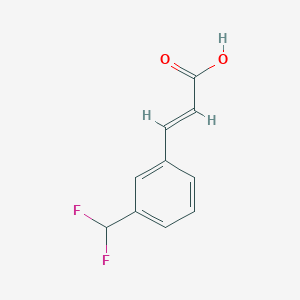
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
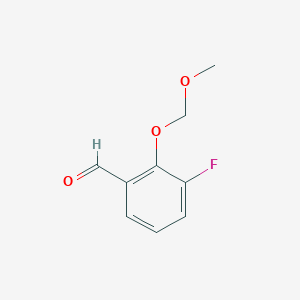
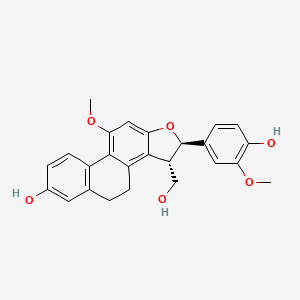
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
